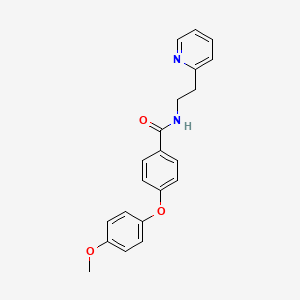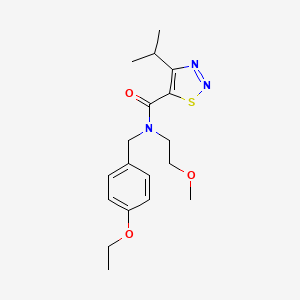![molecular formula C15H20ClNO3S B5904190 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide is not fully understood. However, studies have shown that it can modulate several signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. Additionally, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide are diverse and depend on the specific application. In the case of its anti-inflammatory properties, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, it can inhibit the recruitment of neutrophils and monocytes to the site of inflammation.
In the case of its potential as an anticancer agent, it can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it can inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide in lab experiments is its diverse biological activities, which make it a promising candidate for several applications. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the scientific research of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide. One of the significant areas of research is its potential as an anti-inflammatory agent. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Another area of research is its potential as an anticancer agent. Studies are needed to determine its efficacy in vivo and its potential for combination therapy with other anticancer agents.
Finally, there is a need for studies that explore the potential of this compound in other areas, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. The diverse biological activities of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide make it a promising candidate for several therapeutic applications.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3S*,4R*-4-ethoxytetrahydrofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(3S,4R)-4-ethoxyoxolan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-2-20-14-8-19-7-13(14)17-15(18)10-21-9-11-5-3-4-6-12(11)16/h3-6,13-14H,2,7-10H2,1H3,(H,17,18)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLCKCWDLUWEBF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)
![2-{(2-furylmethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amino}butan-1-ol](/img/structure/B5904113.png)
![3-(1-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904117.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5904125.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}propanamide](/img/structure/B5904126.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)

![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)
![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)